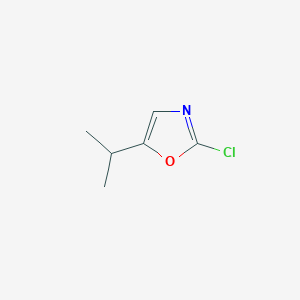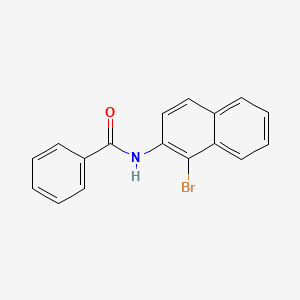
3,6,2',3'-Tetrahydroxyflavone
概要
説明
3,6,2’,3’-Tetrahydroxyflavone is a flavonoid compound belonging to the class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This compound is characterized by the presence of four hydroxyl groups attached to its flavone backbone, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,2’,3’-Tetrahydroxyflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The starting material, such as 2,6-dimethoxy-1,4-benzoquinone, is reduced to the corresponding quinol.
Friedel-Crafts Acetylation: The quinol undergoes Friedel-Crafts acetylation with p-methoxybenzaldehyde.
Claisen-Schmidt Condensation: The acetylated product is subjected to Claisen-Schmidt condensation.
Cyclization: The intermediate product undergoes cyclization to form the flavone structure.
Demethylation: The final step involves demethylation to yield 3,6,2’,3’-Tetrahydroxyflavone.
Industrial Production Methods: Industrial production of 3,6,2’,3’-Tetrahydroxyflavone may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials, efficient catalysts, and scalable reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3,6,2’,3’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroflavones.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones and related compounds.
Substitution: Various substituted flavones with modified biological activities.
科学的研究の応用
3,6,2’,3’-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用機序
The mechanism of action of 3,6,2’,3’-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: It interferes with viral replication and inhibits viral enzymes.
類似化合物との比較
Fisetin: 3,3’,4’,7-Tetrahydroxyflavone, known for its antioxidant and anti-inflammatory properties.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, widely studied for its health benefits.
Kaempferol: 3,4’,5,7-Tetrahydroxyflavone, known for its anticancer and cardioprotective effects.
Uniqueness: 3,6,2’,3’-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other flavonoids. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications.
特性
IUPAC Name |
2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRPHHDERPYSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350980 | |
| Record name | 3,6,2',3'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108239-98-1 | |
| Record name | 3,6,2',3'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)

![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)
